molecular formula C20H20ClN3O2S B2917403 N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 946231-22-7

N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2917403
CAS No.: 946231-22-7
M. Wt: 401.91
InChI Key: JFWSEGUUEDZLND-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a substituted phenylacetamide core linked to a 1-methylimidazole ring via a sulfanyl (-S-) bridge. Key structural elements include:

  • 3-Chloro-4-methylphenyl group: Provides steric bulk and electron-withdrawing effects due to the chloro substituent.
  • Sulfanyl bridge: May influence conformational flexibility and redox reactivity.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-13-4-7-15(10-17(13)21)23-19(25)12-27-20-22-11-18(24(20)2)14-5-8-16(26-3)9-6-14/h4-11H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWSEGUUEDZLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the imidazole ring: This can be achieved through the reaction of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxy group is introduced to the phenyl ring.

    Attachment of the chloro-methylphenyl group: This is typically done through a nucleophilic substitution reaction where the chloro group is introduced to the phenyl ring.

    Formation of the acetamide linkage: This involves the reaction of the intermediate compounds with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetamides

N-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
  • Key Differences :
    • Dual 4-chlorophenyl groups (vs. 3-chloro-4-methylphenyl and 4-methoxyphenyl in the target compound).
    • Lacks the 1-methyl group on the imidazole ring.
  • Implications :
    • Increased hydrophobicity due to chlorine substituents may reduce solubility compared to the target compound’s methoxy group .
    • Absence of imidazole N-methylation could alter metabolic stability or binding interactions .
N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
  • Key Differences :
    • Replaces the imidazole ring with a 1,2,4-thiadiazole heterocycle.
    • Fluorine substituent (vs. chlorine and methoxy in the target compound).
  • Implications :
    • Thiadiazole rings exhibit distinct electronic properties (e.g., higher electronegativity) that may influence ligand-receptor interactions.
    • Fluorine’s strong electron-withdrawing effect could enhance metabolic stability compared to methoxy groups .

Imidazole-Based Sulfonamides and Sulfanyl Derivatives

Cyazofamid (4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide)
  • Key Differences: Sulfonamide (-SO₂NMe₂) instead of a sulfanyl-acetamide linkage. Cyano (-CN) and p-tolyl substituents on the imidazole.
  • Cyano groups may confer fungicidal activity, as seen in commercial agrochemicals .

Crystallographic and Conformational Comparisons

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
    • Structural Insights :
  • Dihedral angles between aromatic rings range from 44.5° to 77.5°, indicating conformational flexibility .
  • Comparison:
  • The target compound’s methoxy group may reduce steric repulsion compared to dichlorophenyl substituents, favoring planar conformations.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Heterocycle Notable Features
N-(3-Chloro-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide ~427.9 (calc.) 3-Cl-4-MePh, 4-MeOPh, 1-Me-imidazole Imidazole Sulfanyl bridge, methoxy donor group
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 494.55 Dual 4-ClPh Imidazole High hydrophobicity
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 4-FPh, methylsulfanyl-thiadiazole Thiadiazole Electronegative heterocycle
Cyazofamid 324.78 p-Tolyl, CN, SO₂NMe₂ Imidazole Fungicidal activity, sulfonamide linkage

Research Findings and Implications

  • Electronic Effects : Methoxy groups (electron-donating) in the target compound may enhance solubility and π-π stacking interactions compared to chloro or fluoro analogs .
  • Biological Relevance : While cyazofamid’s sulfonamide group is linked to fungicidal activity, the target compound’s sulfanyl bridge might favor different modes of action, such as thiol-mediated redox interactions .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide, also known by its compound ID F342-0242, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its characteristics, mechanisms of action, and relevant research findings regarding its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClN3O2S, with a molecular weight of 401.91 g/mol. The compound features several notable structural elements:

PropertyValue
Molecular FormulaC20H20ClN3O2S
Molecular Weight401.91 g/mol
LogP5.3449
LogD5.3395
Polar Surface Area42.266 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The compound is classified as achiral and has significant lipophilicity, indicated by its high logP value, which suggests a potential for membrane permeability.

Antimicrobial Activity

Research indicates that compounds with similar structural features may exhibit antimicrobial properties. For instance, derivatives of imidazole have been studied for their antibacterial and antifungal activities. Although direct studies on this specific compound are scarce, it is reasonable to postulate that this compound could possess similar properties based on its molecular structure.

Anticancer Potential

Imidazole derivatives are often explored for their anticancer potential due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound might also exhibit similar anticancer activity.

Study on Related Compounds

A study published in PubMed Central evaluated a series of imidazole-containing compounds for their biological activities. The results indicated that modifications in the imidazole ring could enhance inhibitory effects against certain cancer cell lines (PMC3315628). This finding supports the hypothesis that this compound may also demonstrate similar effects.

In Vitro Studies

In vitro studies on structurally related compounds have shown promising results in inhibiting specific enzymes or receptors associated with disease processes. For example, compounds targeting neuraminidase have been shown to exhibit potent antiviral activity (PubMed ID: 35108623). These findings highlight the importance of further exploring the biological activity of this compound in similar contexts.

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